molecular formula C6H5N3OS B3281500 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine CAS No. 73631-20-6

5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B3281500
CAS No.: 73631-20-6
M. Wt: 167.19 g/mol
InChI Key: SSPHMPWJOYTMAO-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring

Mechanism of Action

Target of Action

Thiophene-based analogs have been studied extensively for their biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene-based compounds can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The development of effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties is a pressing need .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide share structural similarities.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxylic acid and 1,2,4-oxadiazole-5-thiol are related in structure.

Uniqueness

5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility and potential for various applications compared to compounds with only one of these rings.

Properties

IUPAC Name

5-thiophen-3-yl-1,2,4-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-1-2-11-3-4/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPHMPWJOYTMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=NO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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